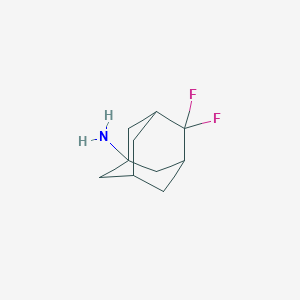
4,4-Difluoroadamantan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoroadamantan-1-amine is a fluorinated derivative of adamantane, a compound known for its rigid, diamond-like structure. This compound is characterized by the presence of two fluorine atoms at the 4th position and an amine group at the 1st position on the adamantane framework. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoroadamantan-1-amine typically involves the fluorination of adamantane derivatives followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms into the adamantane structure. The subsequent amination can be achieved through nucleophilic substitution reactions using ammonia or amine sources under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoroadamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms or remove specific functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include fluorinated adamantane derivatives, amides, and other functionalized compounds .
Wissenschaftliche Forschungsanwendungen
4,4-Difluoroadamantan-1-amine finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and as a probe for investigating molecular interactions.
Wirkmechanismus
The mechanism of action of 4,4-Difluoroadamantan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Adamantane: The parent compound with a similar rigid structure but lacking fluorine and amine groups.
1-Adamantanamine: An amine derivative of adamantane without fluorine substitution.
4-Fluoroadamantane: A fluorinated derivative with only one fluorine atom at the 4th position.
Uniqueness: 4,4-Difluoroadamantan-1-amine stands out due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to its analogs. The combination of fluorine and amine groups imparts unique properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H15F2N |
|---|---|
Molekulargewicht |
187.23 g/mol |
IUPAC-Name |
4,4-difluoroadamantan-1-amine |
InChI |
InChI=1S/C10H15F2N/c11-10(12)7-1-6-2-8(10)5-9(13,3-6)4-7/h6-8H,1-5,13H2 |
InChI-Schlüssel |
LQXYIRGMIHWPSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC(C2)(CC1C3(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(5-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13225635.png)
![2-Amino-2-[1-(trifluoromethyl)cyclopentyl]acetic acid](/img/structure/B13225642.png)
![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane]](/img/structure/B13225646.png)
![6-(Methoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13225649.png)
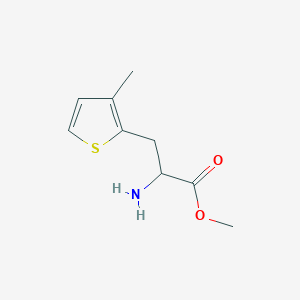
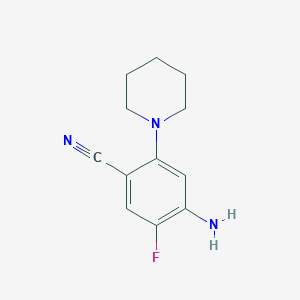
![2-Amino-2-[1-(trifluoromethyl)cyclobutyl]acetic acid](/img/structure/B13225684.png)
![Spiro[2.4]heptane-4-carbothioamide](/img/structure/B13225691.png)
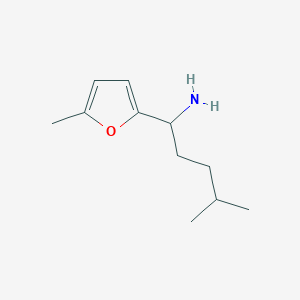
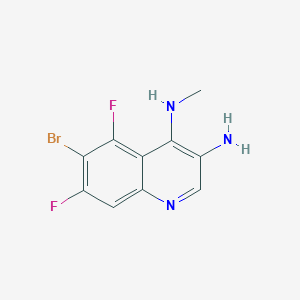

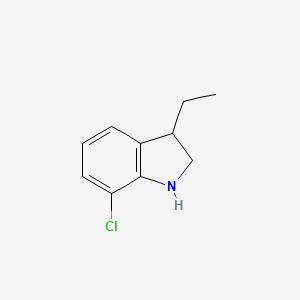
![3-[(1H-Imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B13225719.png)

